molecular formula C10H12ClNO3 B1426846 4-(2-Chloro-6-nitrophenyl)butan-2-ol CAS No. 1343392-26-6

4-(2-Chloro-6-nitrophenyl)butan-2-ol

Cat. No. B1426846
CAS RN: 1343392-26-6
M. Wt: 229.66 g/mol
InChI Key: QQNKXAHRMNALEZ-UHFFFAOYSA-N
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Description

“4-(2-Chloro-6-nitrophenyl)butan-2-ol” is a chemical compound with the CAS Number: 1343392-26-6 . It has a molecular weight of 229.66 and its molecular formula is C10H12ClNO3 . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI Code for “this compound” is 1S/C10H12ClNO3/c1-7(13)5-6-8-9(11)3-2-4-10(8)12(14)15/h2-4,7,13H,5-6H2,1H3 . The InChI key is QQNKXAHRMNALEZ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 229.66 and a molecular formula of C10H12ClNO3 . It is a powder and is typically stored at room temperature .

Scientific Research Applications

1. Analogues and Anti-inflammatory Activity

Research has shown that compounds related to 4-(2-Chloro-6-nitrophenyl)butan-2-ol demonstrate significant anti-inflammatory activity. A study by Goudie et al. (1978) found that compounds with small lipophilic groups and a butan-2-ol side chain showed notable anti-inflammatory effects when tested with the cotton pellet granuloma method (Goudie et al., 1978).

2. Crystallographic Structure Analysis

The crystallographic structure of compounds structurally similar to this compound has been a subject of study. Shi and Jiang (1999) disclosed the structure of 4-hydroxy-3-methylene-4-(p-nitrophenyl)butan-2-one, highlighting the potential for detailed molecular analysis in this chemical class (Shi & Jian Jiang, 1999).

3. Antituberculosis Activity

Analogues of this compound have shown promise in the field of antituberculosis drug development. Omel’kov et al. (2019) synthesized new butan-2-ols with antituberculosis activity, demonstrating the compound's relevance in the development of clinical treatments (Omel’kov et al., 2019).

4. Photolysis and Spectroscopy

The impact of substituents on butan-2-ol molecules, including those similar to this compound, on photolysis and spectroscopy has been explored. Rondino et al. (2016) investigated the spectroscopic properties of different butan-2-ol derivatives, providing insights into their molecular behavior and interactions (Rondino et al., 2016).

5. Molecular Self-Assembling

The self-association properties of butan-2-ol, including derivatives like this compound, have been studied. Iwahashi et al. (1999) examined the self-association of chiral and racemic butan-2-ol in solution, contributing to the understanding of molecular interactions and self-assembly mechanisms (Iwahashi et al., 1999).

Safety and Hazards

The safety information for “4-(2-Chloro-6-nitrophenyl)butan-2-ol” includes several hazard statements such as H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-(2-chloro-6-nitrophenyl)butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3/c1-7(13)5-6-8-9(11)3-2-4-10(8)12(14)15/h2-4,7,13H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNKXAHRMNALEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=C(C=CC=C1Cl)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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